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Abstract
TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the

kisspeptin 1 receptor (KISS1R).[1][2][3] It is an analog of the C-terminus of kisspeptin-54,

designed to have improved stability and water solubility.[1][4] This document provides a

comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism

of action through the KISS1R signaling pathway, and a summary of key experimental data and

protocols.

Molecular Structure of TAK-448
TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16O14.[3][5] The

sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-

NH2.[1][3]

Molecular Details:

Property Value Source

Molecular Formula C58H80N16O14 [3][5]

Molecular Weight 1225.36 g/mol [3]

CAS Number 1234319-68-6 [3][5]

Synonyms MVT-602, RVT-602 [6][7]
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A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]

Analogs of TAK-448
The development of TAK-448 involved the synthesis and evaluation of several analogs of the

metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high

KISS1R agonistic activity.

One notable analog is TAK-683, another investigational kisspeptin analog developed by

Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent

agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key

difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has

a trans-4-hydroxyproline (Hyp) residue.[9]

Other analogs explored during the development of TAK-448 included substitutions at various

positions of the parent peptide to enhance stability and activity.[1]

Mechanism of Action and Signaling Pathway
TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-

coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that

is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The primary signaling pathway activated by KISS1R is the Gαq/11 pathway. This leads to the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This

signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone

(GnRH) neurons.[9][10]

Recent structural studies have provided detailed insights into the binding of TAK-448 to

KISS1R and its subsequent coupling to both Gq/11 and Gi/o pathways.[9][11]
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KISS1R Signaling Pathway Activated by TAK-448.

Experimental Data
Pharmacodynamic and Pharmacokinetic Properties
Studies in healthy males and patients with prostate cancer have demonstrated that continuous

administration of TAK-448 leads to a profound and sustained suppression of testosterone to

castration levels.[4]

Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects[4]

Parameter Value

Time to Maximum Plasma Concentration (Tmax) 0.25 - 0.5 hours

Median Terminal Elimination Half-life 1.4 - 5.3 hours

Table 2: In Vivo Efficacy of TAK-448
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Study Population Dosing Regimen Key Findings Reference

Healthy Males
14-day sc infusion

(>0.1 mg/d)

Testosterone dropped

to below-castration

levels by day 8.

[4]

Prostate Cancer

Patients

12 or 24 mg sc-depot

injections

Testosterone

decreased to <20

ng/dL in 4 of 5

patients. PSA

decreased >50% in all

patients at 24 mg.

[4]

Male Rats

Continuous sc

administration (≥10

pmol/h)

Plasma testosterone

reduced to castrate

levels within 3-7 days.

[8]

In Vitro Activity
TAK-448 is a potent and full agonist of the KISS1R.

Table 3: In Vitro Agonistic Activity of TAK-448

Assay Species EC50 / IC50 Reference

KISS1R Agonistic

Activity
Rat Comparable to Kp-10 [8]

Experimental Protocols
Radioligand Binding Assay for KISS1R
This assay is used to determine the binding affinity of ligands to the KISS1R.

Methodology:

Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and

harvested. The cell membranes are then prepared by homogenization and centrifugation.
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Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin

analog (e.g., [125I]-KP-10) in the presence and absence of varying concentrations of the test

compound (e.g., TAK-448).

Separation and Detection: The bound and free radioligand are separated by filtration. The

radioactivity of the filter-bound complex is then measured using a gamma counter.

Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the

test compound, which is a measure of its binding affinity.[12]
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Workflow for a Radioligand Binding Assay.

In Vivo Efficacy Studies in a Rat Prostate Cancer Model
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These studies are designed to evaluate the anti-tumor activity of TAK-448.

Methodology:

Animal Model: An androgen-sensitive prostate cancer model is established, for example, by

xenografting VCaP cells into male rats.[13]

Drug Administration: The animals are treated with TAK-448 via a specified route and dosing

schedule (e.g., subcutaneous depot injection).[14]

Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostate-

specific antigen (PSA) are also measured.

Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and

reproductive organs are excised and weighed.

Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and

biomarker levels between the treated and control groups.[13][14]

Conclusion
TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent

testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling

pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been

evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise

as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further

clinical development will be necessary to fully establish its safety and efficacy in humans.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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